13-(4-hydroxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione
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Overview
Description
7-(4-hydroxyphenyl)-6H-pyrano[3,2-c:5,6-c’]dichromene-6,8(7H)-dione is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of hydroxyphenyl and pyrano groups in its structure contributes to its distinctive chemical properties.
Mechanism of Action
Target of Action
Similar compounds such as 4-hydroxyphenyl acetate (4-hpa) have been shown to interact with the nrf2 transcription factor .
Mode of Action
The compound’s mode of action involves blocking the increase of cellular ROS induced by oxidative stress, and up-regulating NQO1 and HO-1 genes by stabilizing and inducing the nuclear translocation of NRF2 transcription factor
Biochemical Pathways
The compound affects the NRF2 pathway, which plays a crucial role in cellular response to oxidative stress . By up-regulating NQO1 and HO-1 genes, it enhances the cell’s defense mechanisms against oxidative damage .
Result of Action
The compound’s action results in the protection of cells from oxidative stress-induced necrosis . It achieves this by blocking the increase of cellular ROS and up-regulating the expression of cytoprotective genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-hydroxyphenyl)-6H-pyrano[3,2-c:5,6-c’]dichromene-6,8(7H)-dione typically involves multi-component reactions. One common method includes the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst such as nano-eggshell/Ti (IV). This reaction is carried out under solvent-free conditions at room temperature, which offers advantages such as mild reaction conditions, short reaction times, and high yields .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-(4-hydroxyphenyl)-6H-pyrano[3,2-c:5,6-c’]dichromene-6,8(7H)-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific catalysts.
Major Products
The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and substituted aromatic compounds from electrophilic substitution.
Scientific Research Applications
7-(4-hydroxyphenyl)-6H-pyrano[3,2-c:5,6-c’]dichromene-6,8(7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl: Similar structure but lacks the pyrano group.
7-{[6-Deoxy-2-O-(2-methoxybenzoyl)-α-L-mannopyranosyl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl: Contains additional sugar moieties.
Properties
IUPAC Name |
13-(4-hydroxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14O6/c26-14-11-9-13(10-12-14)19-20-22(15-5-1-3-7-17(15)29-24(20)27)31-23-16-6-2-4-8-18(16)30-25(28)21(19)23/h1-12,19,26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTILTCMWIJADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C4=C(O3)C5=CC=CC=C5OC4=O)C6=CC=C(C=C6)O)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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